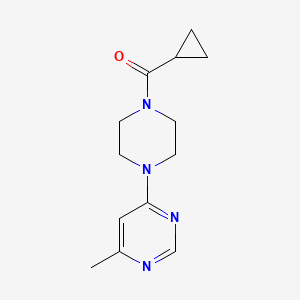
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine, also known as CPP, is a small molecule that has gained significant attention in the field of neuroscience research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Research involving compounds structurally related to 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine often focuses on exploring structure-activity relationships, particularly in the context of developing new pharmacological agents. For example, studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor identified compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models (Altenbach et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown applications as anticancer and anti-5-lipoxygenase agents. These compounds are synthesized via condensation reactions and have been screened for their cytotoxic and enzyme inhibition activities, demonstrating the potential for therapeutic use (Rahmouni et al., 2016).
Drug-Likeness and Receptor Affinity
Another research avenue involves evaluating the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands. By modifying structural components and assessing their affinity towards human histamine receptors, researchers aim to develop compounds with potential as ligands for therapeutic applications, highlighting the importance of receptor affinity and selectivity in drug development (Sadek et al., 2014).
Antiviral and Antimicrobial Applications
Compounds structurally related to 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine have also been investigated for their antiviral and antimicrobial properties. For instance, the synthesis of methylenecyclopropane analogues of nucleosides and their evaluation for antiviral activity against a range of viruses, including cytomegalovirus and herpes simplex viruses, demonstrate the potential for therapeutic applications in treating viral infections (Zhou et al., 2004).
Propriétés
IUPAC Name |
cyclopropyl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-12(15-9-14-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDYJRNYKFKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

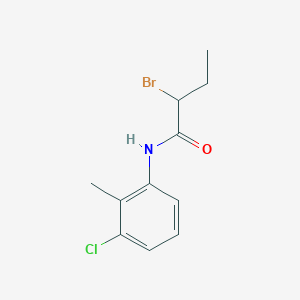
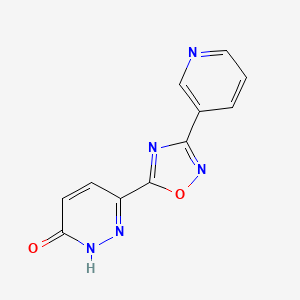
![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)
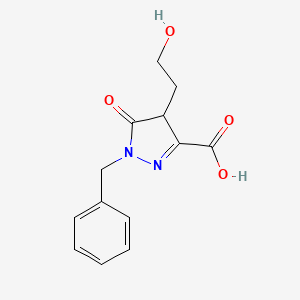
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)
![4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide](/img/structure/B2391312.png)

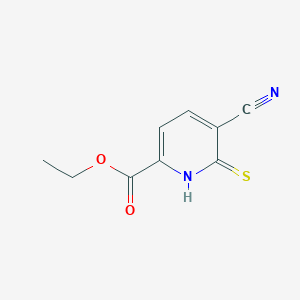
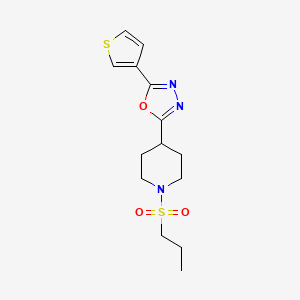
![Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2391318.png)
